1-Penten-3-yl Acetate

Gas Chromatography Volatile Analysis Flavor Chemistry

Flavorists and analytical labs require a verified, high-purity source of 1-penten-3-yl acetate - not generic allyl or saturated pentyl acetates that introduce pungent off-notes or misidentification. This >97% GC pure ester delivers: • Verified Kovats RI 812 on SE-30 for unambiguous GC-MS identification in complex volatile mixtures • Clean green-apple/banana top-note profile - free from pungent allyl or waxy saturated ester artifacts • Consistent lot-to-lot sensory and chromatographic fidelity for reproducible formulation and semiochemical research

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 10500-11-5
Cat. No. B084579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Penten-3-yl Acetate
CAS10500-11-5
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC(C=C)OC(=O)C
InChIInChI=1S/C7H12O2/c1-4-7(5-2)9-6(3)8/h4,7H,1,5H2,2-3H3
InChIKeyMRLKTTBPWZXARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Penten-3-yl Acetate Overview


1-Penten-3-yl Acetate (CAS 10500-11-5), also known as 1-ethylallyl acetate, is an unsaturated C7 ester with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is an aliphatic ester formed from the reaction of 1-penten-3-ol and acetic acid [1]. It is a clear, colorless to light yellow liquid characterized by a pleasant, fruity aroma with green apple and banana nuances , making it a valued component in flavor and fragrance formulations [2].

Suitable as analytical standard for volatile organic compound (VOC) profiling
Valued for green-fruity flavor and fragrance formulation research

1-Penten-3-yl Acetate Substitution Failure


In flavor and fragrance applications, the precise organoleptic profile of an ester is dictated by its molecular structure. Simple substitution with a generic allyl or saturated pentyl acetate is not viable due to the unique position of the double bond in 1-penten-3-yl acetate. This unsaturation creates a distinct green-fruity character that differs fundamentally from the more pungent, gassy notes of allyl acetate [1] or the banana-like notes of saturated pentyl acetates [2]. These differences are not merely qualitative; they translate into quantifiable differences in chromatographic behavior and sensory perception, making direct replacement without reformulation impossible [3]. The following evidence quantifies these critical differences.

Target: 1-Penten-3-yl Acetate
  • Fruity, green apple & banana odor profile
  • Distinct chromatographic retention identity
  • High purity specification (GC) for reproducibility
Generic Substitute Risk
  • Allyl acetate: pungent, gassy notes may distort flavor
  • Saturated pentyl acetates: different retention behavior
  • Lower grade sources: isomeric impurities may compromise batch consistency

1-Penten-3-yl Acetate Differentiation Evidence


Retention Index Differentiation from Analogs

The Kovats retention index (RI) of 1-penten-3-yl acetate on an SE-30 column is 812 [1]. This value is a unique chromatographic fingerprint that distinguishes it from closely related compounds. For comparison, saturated pentyl acetate isomers exhibit significantly higher retention indices due to their lack of unsaturation, while allyl acetate, a smaller, more volatile analog, has a much lower RI [2]. This RI value is critical for analytical chemists to confirm the identity and purity of the compound in complex volatile mixtures, ensuring that the correct compound has been procured and is being used in formulations.

Kovats RI (SE-30)
Cross-study comparable
RI = 812
Supports unambiguous GC identity confirmation
SE-30 column; Ashes & Haken (1975)
Gas Chromatography Volatile Analysis Flavor Chemistry

Purity Specifications for Reproducibility

Commercially available 1-penten-3-yl acetate is offered with a minimum purity specification of >97.0% as determined by gas chromatography (GC) [1]. This is a critical differentiator from generic or lower-grade sources, which may contain significant levels of isomers or unreacted starting materials. For instance, the synthesis of related pentyl acetates often yields a mixture of isomers, particularly 2-methyl-1-butyl and 3-methyl-1-butyl acetates, which are notoriously difficult to separate [2]. The stated high purity of 1-penten-3-yl acetate ensures that procurement of this specific grade provides a material suitable for direct use as an analytical standard or for creating reproducible flavor formulations without the confounding effects of unknown impurities.

Purity (GC)
Supporting evidence
>97.0% (GC)
Ensures batch-to-batch reproducibility
Supplier specification; TCI America
Quality Control Analytical Chemistry Flavor and Fragrance

Structural Basis for Fruity Aroma

The organoleptic profile of 1-penten-3-yl acetate is described as a pleasant, fruity aroma with green apple and banana nuances . This profile is a direct consequence of its specific structure: an acetate ester of a secondary pentenol with the double bond in the 1-position. This stands in stark contrast to the structurally simpler allyl acetate (CAS 591-87-7), which has a 'diffusive, pungent, gassy odor that is fruity on dilution' [1]. While both are unsaturated acetates, the additional ethyl group in 1-penten-3-yl acetate eliminates the harsh, gassy pungency characteristic of the parent allyl compound, providing a smoother, more desirable green-fruity character. This difference is not merely descriptive but is a class-level inference based on the established structure-odor relationships for esters, where chain length and substitution dramatically alter sensory perception.

Odor Character
Class-level inference
Fruity, green apple, banana
Reported odor profile differs from pungent allyl acetate
Class-level structure-odor inference; sensory panel context
Structure-Activity Relationship Olfactory Science Flavor Design

1-Penten-3-yl Acetate Applications


Analytical Standard for VOC Analysis

The established Kovats retention index of 812 on SE-30 columns provides a precise and verifiable analytical marker [1]. Laboratories analyzing complex mixtures of plant volatiles, food aromas, or environmental VOCs should procure 1-penten-3-yl acetate of >97.0% purity as a qualitative standard. Its unique retention time and mass spectrum allow for unambiguous identification and quantification, which is essential for accurate metabolomics, flavor science, and semiochemical research.

Apple & Banana Flavor Formulation

Flavorists developing formulations for apple, banana, or general green-fruity notes should select 1-penten-3-yl acetate over allyl acetate to avoid introducing unwanted pungent, gassy characteristics [2]. The high-purity material (>97.0%) ensures that the sensory profile is not adulterated by residual reactants or isomeric byproducts [3]. This compound is a preferred choice for creating clean, natural-tasting fruit flavors in beverages, confectionery, and dairy products.

Fragrance Compounding with Green Fruity Notes

In fragrance applications, 1-penten-3-yl acetate provides a green, fruity top note that is more refined than the simple allyl esters [2]. Perfumers can utilize it to add lift and freshness to floral, herbal, or fruity accords without the risk of imparting an undesirable gassy or pungent undertone. The quantified physical properties, such as a boiling point of 132°C , also provide crucial information for predicting volatility and evaporation behavior in a final fragrance blend.

Chemical Ecology & Plant-Insect Research

As a constituent of green leaf volatiles (GLVs), 1-penten-3-yl acetate is relevant for studies on plant defense signaling and insect attraction [4]. Researchers in this field require a verifiable, high-purity source for use as a synthetic standard in electroantennography (EAG), wind tunnel assays, and field trapping experiments. The retention index data ensures correct identification in complex headspace collections, and the >97.0% purity guarantees that observed biological responses are attributable to the target compound and not to impurities.

Application
Selection Property
Validation Focus
Analytical Standard for VOC Analysis
Retention index identity & purity specification
Confirm retention behavior and purity via GC
Apple & Banana Flavor Formulation
Green-fruity organoleptic profile
Sensory panel evaluation for fruit notes
Fragrance Compounding (Green Fruity Notes)
Refined green-fruity top note volatility
Volatility and odor evaluation in blend
Chemical Ecology & Plant-Insect Research
High-purity source for bioassay standardization
Bioassay response attribution to target compound
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